![molecular formula C7H8N4 B2847713 2-[(1S)-1-azidoethyl]pyridine CAS No. 348128-91-6](/img/structure/B2847713.png)
2-[(1S)-1-azidoethyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1S)-1-azidoethyl]pyridine is a compound that features a pyridine ring substituted with an azidoethyl group at the second position. The azido group is known for its high reactivity, making this compound particularly interesting for various chemical applications. The (S) configuration indicates that the compound is chiral, with the azidoethyl group attached in a specific spatial arrangement.
Mecanismo De Acción
Target of Action
It’s worth noting that pyridine derivatives have been found to be valuable in organic synthesis and pharmaceutical chemistry . They have been used in the development of covalent inhibitors for treating cancers and have shown potential as anticancer agents against breast cancer cells .
Mode of Action
For instance, some pyridine derivatives have been found to act as covalent inhibitors, binding irreversibly to their targets .
Biochemical Pathways
For example, some imidazo[1,2-a]pyridine compounds have been found to exhibit antiproliferative activity against certain cancer cell lines . Additionally, pyridine derivatives have been implicated in the biodegradation of certain compounds in the environment .
Result of Action
For instance, some imidazo[1,2-a]pyridine compounds have been found to exhibit antiproliferative activity against certain cancer cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S)-1-azidoethyl]pyridine typically involves the introduction of the azido group to a pre-formed pyridine ring. One common method is the nucleophilic substitution reaction where a suitable leaving group on the pyridine ring is replaced by an azido group. This can be achieved using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) under mild heating conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This technique allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated systems can also minimize the risks associated with handling azides, which are potentially explosive.
Análisis De Reacciones Químicas
Types of Reactions
2-[(1S)-1-azidoethyl]pyridine can undergo various types of chemical reactions, including:
Reduction: The azido group can be reduced to an amine using hydrogenation or other reducing agents like lithium aluminum hydride (LiAlH₄).
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or LiAlH₄ in anhydrous ether.
Cycloaddition: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Substitution: Reagents like halogens, nitrating agents, and organometallic compounds can be used for various substitution reactions.
Major Products
Reduction: 2-[(S)-1-Aminoethyl]pyridine.
Cycloaddition: 1,2,3-Triazole derivatives.
Substitution: Various substituted pyridines depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[(1S)-1-azidoethyl]pyridine has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
2-Azidopyridine: Lacks the chiral center and has different reactivity due to the absence of the ethyl group.
2-[®-1-Azidoethyl]pyridine: The enantiomer of 2-[(1S)-1-azidoethyl]pyridine, with different spatial arrangement and potentially different biological activity.
2-[(S)-1-Azidoethyl]benzene: Similar structure but with a benzene ring instead of a pyridine ring, leading to different chemical properties and reactivity.
Uniqueness
This compound is unique due to its combination of a reactive azido group and a chiral center, making it particularly useful in stereoselective synthesis and applications requiring specific spatial arrangements. The presence of the pyridine ring also imparts unique electronic properties that can influence its reactivity and interactions with other molecules .
Propiedades
IUPAC Name |
2-[(1S)-1-azidoethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-6(10-11-8)7-4-2-3-5-9-7/h2-6H,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXVHBJITPSGEP-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2847632.png)
![4-(diethylsulfamoyl)-N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]benzamide](/img/structure/B2847634.png)
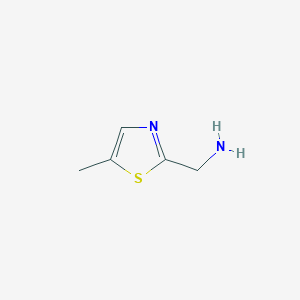
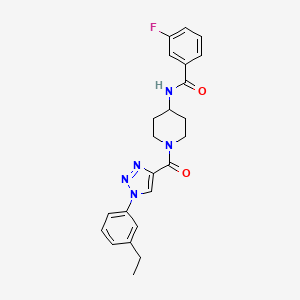
![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2847638.png)
![Methyl 6-(3-fluoro-4-methoxybenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2847640.png)
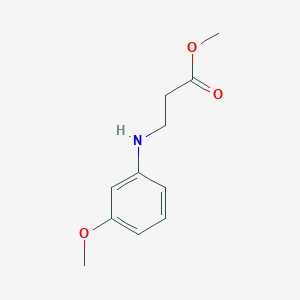
![N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2847643.png)
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2847646.png)

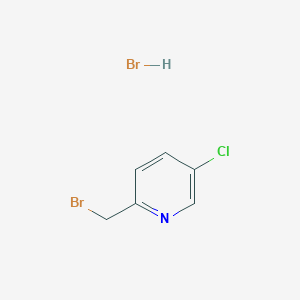
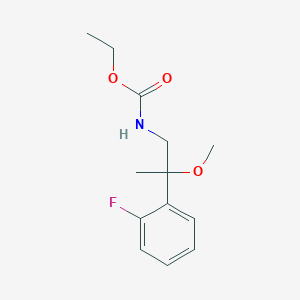
![N-[2-(3-Cyanophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2847652.png)
![N-(1,3-benzothiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2847653.png)
